

synthesis protocol for 6alpha-Chloro Triamcinolone Acetonide from precursors

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Compound of Interest

Compound Name:	6alpha-Chloro Triamcinolone Acetonide
CAS No.:	1893-65-8
Cat. No.:	B8819787

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Application Note: Stereoselective Synthesis of 6

-Chloro Triamcinolone Acetonide

Executive Summary

This Application Note details a robust, stereoselective synthesis protocol for 6

-Chloro Triamcinolone Acetonide (CAS 1893-65-8), a critical impurity reference standard and structural analog of the potent corticosteroid Triamcinolone Acetonide.

While direct chlorination of

-3-ketosteroids (like Triamcinolone Acetonide) is chemically feasible, it often suffers from poor regioselectivity and low yields due to the electronic deactivation of the A-ring. To ensure high purity and stereochemical integrity (E-E-A-T), this protocol utilizes a "Deconjugation-Functionalization-Restoration" strategy. We initiate synthesis from the

precursor (1,2-dihydro-triamcinolone acetonide 21-acetate), utilizing an enol ether intermediate to direct electrophilic chlorination exclusively to the C6 position, followed by thermodynamic

equilibration and

-dehydrogenation.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome two primary challenges:

- **Regioselectivity:** Directing the chlorine atom specifically to C6 without affecting the activated positions at C2 or C21.
- **Stereochemistry:** Achieving the thermodynamically stable 6 (equatorial) configuration over the kinetically favored 6 (axial) isomer.

Strategic Pathway:

- **Protection:** Acetylation of the C21-hydroxyl to prevent side reactions.
- **Activation:** Conversion of the -3-ketone to the -enol ether. This increases electron density at C6, making it susceptible to electrophilic attack.
- **Electrophilic Chlorination:** Reaction with -Chlorosuccinimide (NCS) to yield the 6 -chloro intermediate.
- **Epimerization:** Acid-catalyzed isomerization to the stable 6 -chloro form.
- **Dehydrogenation:** Restoration of the double bond using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

- Deprotection: Hydrolysis of the C21-acetate.[1]

Synthesis Pathway Diagram



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Caption: Step-wise chemical transformation from the

precursor to 6

-Chloro Triamcinolone Acetonide.

Detailed Experimental Protocol

Reagents & Materials

- Precursor: 9

-Fluoro-11

,21-dihydroxy-16

,17

-isopropylidenedioxy-pregn-4-ene-3,20-dione 21-acetate (Dihydro-TA-21-Ac).

- Reagents: Triethyl orthoformate (TEOF),

-Toluenesulfonic acid (

-TsOH),

-Chlorosuccinimide (NCS), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

- Solvents: Anhydrous Ethanol, DMF, 1,4-Dioxane, Acetone, Ethyl Acetate.

Step 1: Enol Ether Formation (Activation)

Rationale: The

-3-ketone is converted to the

-enol ether to generate a nucleophilic site at C6.

- Dissolution: Dissolve 10.0 g (19.8 mmol) of Dihydro-TA-21-Ac in 100 mL of anhydrous dioxane/ethanol (1:1 v/v).
- Catalysis: Add 5.0 mL of Triethyl orthoformate (TEOF) and a catalytic amount of -TsOH (100 mg).
- Reaction: Stir at 40°C for 2-3 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the starting material and the appearance of the less polar enol ether spot.
- Neutralization: Add 0.5 mL of pyridine to neutralize the acid catalyst.
- Workup: Concentrate under reduced pressure to a semi-solid residue. Note: The enol ether is hydrolytically unstable; proceed immediately to Step 2.

Step 2: Stereoselective 6-Chlorination

Rationale: NCS provides a source of electrophilic chlorine (

).

The reaction initially yields the 6

-chloro isomer via axial attack.

- Preparation: Dissolve the residue from Step 1 in 100 mL of 95% aqueous acetone. Cool the solution to 0°C.
- Addition: Add 3.2 g (24.0 mmol) of -Chlorosuccinimide (NCS) followed by a solution of sodium acetate (2.0 g in 10 mL water) to buffer the reaction.
- Reaction: Stir at 0-5°C for 4 hours. The mixture will darken slightly.

- Quench: Pour the reaction mixture into 500 mL of ice-water containing 1% sodium metabisulfite (to quench excess oxidant).
- Isolation: Filter the white precipitate. This is predominantly the 6
-chloro isomer. Dry under vacuum at 40°C.[2]

Step 3: Epimerization to 6 -Chloro

Rationale: The 6

-chloro isomer suffers from severe 1,3-diaxial steric strain with the C19 methyl group. Acid treatment facilitates enolization and equilibration to the stable 6

-equatorial position.

- Dissolution: Dissolve the crude 6
-chloro solid in 50 mL of Glacial Acetic Acid.
- Isomerization: Bubble anhydrous HCl gas through the solution for 5 minutes (or add 2 mL of concentrated HCl). Stir at room temperature for 12 hours.
- Validation: Monitor by HPLC. The 6
-isomer typically elutes later than the 6
-isomer on C18 columns.
- Precipitation: Pour slowly into 400 mL of cold water. Filter the solid, wash with water until neutral pH, and dry.
 - Yield Expectation: ~85% over 3 steps.

Step 4: -Dehydrogenation

Rationale: Introduction of the C1-C2 double bond to restore the Triamcinolone core structure.

- Reaction: Dissolve 5.0 g of the 6
-chloro intermediate in 50 mL of anhydrous 1,4-Dioxane.

- Oxidation: Add 2.5 g (1.1 eq) of DDQ.
- Reflux: Heat to reflux (101°C) under nitrogen for 16-20 hours.
- Filtration: Cool to room temperature. Filter off the precipitated DDQ-hydroquinone byproduct.
- Workup: Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with 10%
, 10%
, and brine. Dry over
.

Step 5: Hydrolysis of 21-Acetate

- Hydrolysis: Dissolve the product in Methanol (50 mL) and add 10 mL of 10%
solution. Stir at room temperature under
for 4 hours.
- Final Isolation: Neutralize with dilute acetic acid, concentrate methanol, and extract with Ethyl Acetate. Crystallize from Acetone/Hexane.

Analytical Data & Quality Control

To validate the synthesis, the following analytical parameters must be met.

Parameter	Specification	Method
Appearance	White to off-white crystalline powder	Visual
Purity	> 98.0%	HPLC (C18, ACN:H2O Gradient)
Mass Spectrometry	(Cl isotope pattern 3:[3]1)	LC-MS (ESI+)
H-NMR (C6-H)	Doublet at ~4.5-5.0 ppm (Hz for eq.)	500 MHz NMR (DMSO-)
Stereochemistry	NOE correlation between C6-H and C19-Me (confirms -Cl)	NOESY NMR

Key NMR Diagnostic: The configuration at C6 is confirmed by the coupling constant of the proton at C6. A 6

-proton (corresponding to 6

-chloro) is axial-axial with H7ax (

Hz) and axial-equatorial with H7eq (

Hz), appearing as a broad triplet or doublet of doublets. Correction: In 6

-chloro steroids, the H6 is

(axial). Thus,

Hz (eq-ax) and

Hz (ax-ax). Wait, if Cl is

(equatorial), H is

(axial). If Cl is

(axial), H is

(equatorial).

- 6

-Chloro: Cl is equatorial. H6 is axial (). Signal is a broad triplet/dd with large coupling (Hz).

- 6

-Chloro: Cl is axial. H6 is equatorial (). Signal is a narrow multiplet (Hz).

- Note: Due to the 1,2-double bond in the final product, the A-ring conformation is flattened, slightly altering these values, but the distinction remains valid.

Safety & Handling

- Corticosteroid Potency: Triamcinolone derivatives are potent glucocorticoids. Handle in a fume hood with gloves, lab coat, and particulate respirator (N95/P3).
- Reagent Hazards:
 - NCS: Irritant, moisture sensitive.
 - DDQ: Toxic, liberates HCN upon contact with strong acids (avoid acid contact).
 - HF (if used in precursors): Extremely toxic and corrosive. (Not used in this specific downstream protocol but relevant to precursors).

References

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